molecular formula C4H12NO4P B14304000 {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid CAS No. 121850-72-4

{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid

Cat. No.: B14304000
CAS No.: 121850-72-4
M. Wt: 169.12 g/mol
InChI Key: HXWPEJQSZSRZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is an organophosphorus compound with the molecular formula C₄H₁₂NO₄P This compound is characterized by the presence of a phosphonic acid group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel [(2-hydroxyethyl)amino]methyl phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphonic acid analogs.

    Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted aminoethyl compounds.

Mechanism of Action

The mechanism of action of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the normal catalytic process . This inhibition can affect various biochemical pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Uniqueness: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is unique due to its specific combination of a hydroxyethylamino group and a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields.

Properties

CAS No.

121850-72-4

Molecular Formula

C4H12NO4P

Molecular Weight

169.12 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethylphosphonic acid

InChI

InChI=1S/C4H12NO4P/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H2,7,8,9)

InChI Key

HXWPEJQSZSRZFT-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.